2',6'-Dichloro-3-(4-thiomethylphenyl)propiophenone
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Overview
Description
2’,6’-Dichloro-3-(4-thiomethylphenyl)propiophenone is a chemical compound with the molecular formula C16H14Cl2OS and a molecular weight of 325.26 g/mol This compound is characterized by the presence of two chlorine atoms, a thiomethyl group, and a propiophenone backbone
Preparation Methods
The synthesis of 2’,6’-Dichloro-3-(4-thiomethylphenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorobenzaldehyde and 4-methylthiophenylacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction.
Product Isolation: After the reaction is complete, the product is isolated by filtration and purified using recrystallization techniques.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
2’,6’-Dichloro-3-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propiophenone backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Scientific Research Applications
2’,6’-Dichloro-3-(4-thiomethylphenyl)propiophenone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2’,6’-Dichloro-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s thiomethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of cell death in certain biological systems .
Comparison with Similar Compounds
2’,6’-Dichloro-3-(4-thiomethylphenyl)propiophenone can be compared with similar compounds such as:
2’,4’-Dichloro-3-(4-thiomethylphenyl)propiophenone: This compound has a similar structure but with chlorine atoms at different positions, leading to variations in reactivity and biological activity.
2’,6’-Dichloro-3-(4-methylphenyl)propiophenone: The absence of the thiomethyl group in this compound results in different chemical properties and applications.
The uniqueness of 2’,6’-Dichloro-3-(4-thiomethylphenyl)propiophenone lies in its specific substitution pattern and the presence of the thiomethyl group, which imparts distinct reactivity and potential biological activities.
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2OS/c1-20-12-8-5-11(6-9-12)7-10-15(19)16-13(17)3-2-4-14(16)18/h2-6,8-9H,7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBWNKHZSZBPIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644405 |
Source
|
Record name | 1-(2,6-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-85-6 |
Source
|
Record name | 1-Propanone, 1-(2,6-dichlorophenyl)-3-[4-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898781-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,6-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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